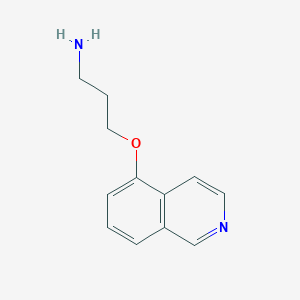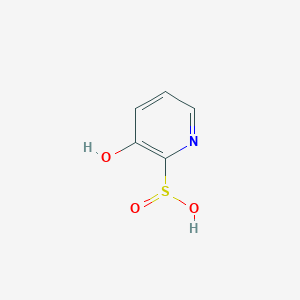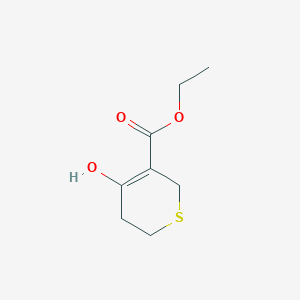
(2,4-Di(4-pyridinyl)-5H-pyrimido(5,4-b)indol-5-yl)methyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methoxymethyl)-2,4-di(pyridin-4-yl)-5H-pyrimido[5,4-b]indole is a heterocyclic compound that features a pyrimido[5,4-b]indole core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-2,4-di(pyridin-4-yl)-5H-pyrimido[5,4-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction is usually carried out in the presence of a strong acid such as trifluoroacetic acid (TFA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(Methoxymethyl)-2,4-di(pyridin-4-yl)-5H-pyrimido[5,4-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to the formation of partially or fully reduced derivatives.
Aplicaciones Científicas De Investigación
5-(Methoxymethyl)-2,4-di(pyridin-4-yl)-5H-pyrimido[5,4-b]indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(Methoxymethyl)-2,4-di(pyridin-4-yl)-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to altered cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,5-a]pyrimidine: Shares a similar core structure but differs in the substitution pattern and specific functional groups.
Imidazo[4,5-b]pyridine: Another related compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness
5-(Methoxymethyl)-2,4-di(pyridin-4-yl)-5H-pyrimido[5,4-b]indole is unique due to its specific substitution pattern and the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .
Propiedades
Número CAS |
40899-96-5 |
|---|---|
Fórmula molecular |
C22H17N5O |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
5-(methoxymethyl)-2,4-dipyridin-4-ylpyrimido[5,4-b]indole |
InChI |
InChI=1S/C22H17N5O/c1-28-14-27-18-5-3-2-4-17(18)20-21(27)19(15-6-10-23-11-7-15)25-22(26-20)16-8-12-24-13-9-16/h2-13H,14H2,1H3 |
Clave InChI |
RGXJALGKBZWWMQ-UHFFFAOYSA-N |
SMILES canónico |
COCN1C2=CC=CC=C2C3=C1C(=NC(=N3)C4=CC=NC=C4)C5=CC=NC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate](/img/structure/B13111075.png)


![tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13111091.png)





![Ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate](/img/structure/B13111120.png)


![2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine](/img/structure/B13111135.png)
![(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid](/img/structure/B13111143.png)
